1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine
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Overview
Description
1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The pyrazole ring is known for its versatility and has been widely studied for its biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the reaction while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the piperazine moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carboxylic acid
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole
Uniqueness
1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its dual functionality, combining the properties of both the pyrazole and piperazine rings. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
InChI Key |
FEBUUNZNRFRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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